molecular formula C8H5ClFNO4 B586450 Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS No. 1113049-81-2

Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Cat. No.: B586450
CAS No.: 1113049-81-2
M. Wt: 233.579
InChI Key: YRNCZPUTFIMKNT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS 1113049-81-2) is a high-purity halogenated aromatic ester widely utilized as a key synthetic intermediate in chemical and pharmaceutical research . This compound, with a molecular formula of C8H5ClFNO4 and a molecular weight of 233.58 g/mol, serves as a versatile building block for the construction of more complex organic molecules . Its structure features multiple reactive sites, including chloro and fluoro substituents that are amenable to nucleophilic substitution, and a nitro group that can be readily reduced to an amine, facilitating its use in the synthesis of various heterocycles and active pharmaceutical ingredients (APIs) . In laboratory settings, this compound is primarily used in the research and development of agrochemicals, dyes, and pharmaceuticals . Its value lies in its electron-withdrawing substituents, which significantly influence the reactivity and stability of the aromatic ring system during synthetic sequences . As a solid that is soluble in common organic solvents like dimethyl sulfoxide and ethanol but insoluble in water, it is suitable for various reaction conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please note that this compound is classified as harmful and irritating . It must be handled by qualified professionals using appropriate personal protective equipment, in accordance with laboratory safety procedures and the provided Safety Data Sheet (SDS) .

Properties

IUPAC Name

methyl 4-chloro-5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNCZPUTFIMKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of 4-Chloro-5-Fluorobenzotrichloride

The benzotrichloride derivative is treated with a sulfonitric mixture (H₂SO₄/HNO₃) at 80–100°C. Nitration occurs preferentially at the 2-position due to the electron-withdrawing effects of the trichloromethyl (-CCl₃) group.

Step 2: Hydrolysis to the Carboxylic Acid

The nitrated intermediate (4-chloro-5-fluoro-2-nitrobenzotrichloride) is hydrolyzed in 80% sulfuric acid at 100–110°C for 3–4 hours, yielding 4-chloro-5-fluoro-2-nitrobenzoic acid.

Step 3: Esterification with Methanol

The acid is esterified using methanol and sulfuric acid under reflux, analogous to the method in. This three-step process achieves an overall yield of ~88% for the benzoic acid intermediate, with esterification typically exceeding 90% efficiency.

Industrial-Scale Production Techniques

Industrial synthesis (as inferred from and) prioritizes continuous flow reactors for nitration and esterification to enhance safety and yield. Key features include:

Nitration in Flow Reactors

  • Residence Time : 10–30 minutes.

  • Temperature Control : Jacketed reactors maintain 80–100°C.

  • Acid Recovery : Sulfuric acid is recycled via distillation.

Esterification Under Automated Conditions

  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15) replace corrosive H₂SO₄ for easier separation.

  • Yield Optimization : Real-time monitoring adjusts methanol stoichiometry to >99% conversion.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesChallenges
Direct Esterification4-Cl-5-F-2-NO₂-Benzoic AcidEsterification~67%Simplicity, minimal stepsPrecursor synthesis required
Nitration-Esterification4-Cl-5-F-BenzotrichlorideNitration, Hydrolysis, Ester~88%Scalable, high purityHazardous nitration conditions
Halogen Exchange4-Cl-2-NO₂-5-Cl-BenzoateF/Cl substitution~62%Flexibility in halogen positioningLow yields, side reactions

Critical Reaction Parameters

Nitration Regiochemistry

The nitro group’s position is dictated by the directing effects of substituents:

  • Chlorine (4-position) : Meta-directing, favoring nitration at 2- or 6-position.

  • Fluorine (5-position) : Ortho/para-directing but weakened by electron withdrawal.

  • Trichloromethyl (if present) : Strong meta-directing, overriding other groups.

Esterification Kinetics

  • Acid Catalyst Concentration : 5–10% H₂SO₄ maximizes protonation of the carboxylic acid.

  • Water Removal : Molecular sieves or azeotropic distillation (e.g., toluene) improve yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Amines, thiols, sodium hydroxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Methyl 4-chloro-5-fluoro-2-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 4-chloro-5-fluoro-2-nitrobenzoic acid

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes structurally related methyl nitrobenzoates, highlighting differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Purity Parent Compound/Application
Methyl 4-chloro-5-fluoro-2-nitrobenzoate 1113049-81-2 C₈H₅ClFNO₄ 2-NO₂, 4-Cl, 5-F 233.58 98% Bendamustine Hydrochloride
Methyl 2-chloro-4-fluoro-5-nitrobenzoate 85953-30-6 C₈H₅ClFNO₄ 5-NO₂, 2-Cl, 4-F 233.58 98% Not specified
Methyl 2-chloro-5-fluoro-4-nitrobenzoate 1897500-78-5 C₈H₅ClFNO₄ 4-NO₂, 2-Cl, 5-F 233.58 98% Not specified
Methyl 4-chloro-5-methoxy-2-nitrobenzoate 1823517-66-3 C₉H₇ClNO₅ 2-NO₂, 4-Cl, 5-OCH₃ 259.61 95% Not specified
Methyl 4-cyano-2-fluoro-5-nitrobenzoate 1149388-51-1 C₉H₅FN₂O₄ 5-NO₂, 2-F, 4-CN 236.15 Not specified Biochemical reagent
5-Chloro-4-fluoro-2-nitrobenzoic acid 138762-97-7 C₇H₃ClFNO₄ 2-NO₂, 4-Cl, 5-F (free carboxylic acid) 219.55 Not specified Pharmaceutical intermediate

Key Observations

Substituent Position Effects: Electron-withdrawing groups (NO₂, Cl, F) dominate these compounds, but their positions significantly alter electronic and steric properties. For example:

  • The 2-nitro group in this compound directs electrophilic substitution to the meta position, whereas a 4-nitro group (e.g., Methyl 2-chloro-5-fluoro-4-nitrobenzoate) activates the ortho/para positions .
  • Fluorine at the 5-position increases lipophilicity compared to methoxy (e.g., Methyl 4-chloro-5-methoxy-2-nitrobenzoate), which may enhance membrane permeability in drug candidates .

5-Chloro-4-fluoro-2-nitrobenzoic acid lacks the methyl ester, making it more polar and acidic (pKa ~1–2 for nitrobenzoic acids) compared to its ester counterparts .

Purity and Synthetic Utility :

  • Most analogs are synthesized at 95–98% purity , suitable for pharmaceutical intermediates .
  • The methyl ester group in these compounds serves as a protecting group, enabling controlled hydrolysis to carboxylic acids during multi-step syntheses .

Biological Activity

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5ClFNO4. Its structure includes a nitro group, which is crucial for its biological interactions, as well as chloro and fluoro substituents that influence its reactivity and selectivity towards biological targets.

Target Interactions
The compound primarily interacts with various enzymes and proteins, acting as an electrophile. Its nitro group can undergo reduction to form reactive intermediates that may modify nucleophilic amino acid residues in proteins, potentially altering their function.

Biochemical Pathways
this compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that further interact with other cellular components .

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate transcription factors involved in cell growth and apoptosis. Additionally, the compound may affect mitochondrial function, impacting cellular energy metabolism.

Dosage Effects

The biological effects of this compound vary with dosage. At low concentrations, it exhibits minimal effects on cellular functions; however, higher doses can lead to significant alterations in cell signaling and potential cytotoxicity due to oxidative stress.

Antimicrobial Activity

In a recent study examining various nitroaromatic compounds, this compound demonstrated notable antimicrobial properties against certain bacterial strains. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing effective inhibition at low concentrations .

In Vivo Studies

Animal model studies have highlighted the compound's potential therapeutic applications. For instance, in models of bacterial infections, it exhibited efficacy comparable to established antibiotics, suggesting its potential as a lead compound for drug development .

Research Findings Summary

Study Focus Findings
Enzyme Interaction Acts as an electrophile affecting protein function through nucleophilic substitution.
Cellular Impact Modulates gene expression and affects mitochondrial function.
Antimicrobial Activity Effective against multidrug-resistant bacteria with low MIC values .
Dosage Variability Threshold effects observed; higher doses lead to cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 4-chloro-5-fluoro-2-nitrobenzoate, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves nitration of a substituted benzoic acid precursor followed by esterification. For example:

  • Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Esterification : React the resulting acid with methanol and catalytic H₂SO₄ under reflux. Anhydrous conditions minimize hydrolysis side reactions .
  • Key factors affecting yield include stoichiometric ratios, temperature control, and slow reagent addition to enhance regioselectivity.

Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?

  • Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 3.9 (s, 3H, OCH₃) confirm the methyl ester. Aromatic protons (δ 7.5–8.5) indicate substituent positions .
  • ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine atom’s electronic environment .
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O ester) and ~1530 cm⁻¹ (NO₂ symmetric stretch) .
  • HPLC : Purity >98% with retention time matching reference standards .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the aromatic ring be addressed?

  • Answer :

  • Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient sites (e.g., para to nitro groups) for electrophilic substitution .
  • Protection/Deprotection Strategies : Temporarily reduce the nitro group to an amine (-NH₂) to alter directing effects, enabling selective modifications .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to optimize conditions (e.g., solvent polarity, temperature) favoring desired pathways .

Q. What experimental approaches resolve contradictions in nitro group reduction outcomes?

  • Answer :

  • Reducing Agent Screening : Compare catalytic hydrogenation (Pd/C, H₂) vs. Fe/HCl. Hydrogenation at 30 psi H₂ avoids over-reduction to hydroxylamine derivatives .
  • By-Product Analysis : Use TLC and LC-MS to detect intermediates (e.g., nitroso or hydroxylamine species) and adjust reaction time/pH accordingly .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, improving reduction efficiency .

Methodological Notes

  • Storage : Store in airtight, amber vials at RT; desiccants prevent hydrolysis .
  • Handling : Use glove boxes under N₂ for moisture-sensitive reactions (e.g., acyl chloride formation) .

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